molecular formula C19H32N4O4 B13386496 2-Amino-5-(diaminomethylideneamino)pentanoic acid;2-[4-(2-methylpropyl)phenyl]propanoic acid

2-Amino-5-(diaminomethylideneamino)pentanoic acid;2-[4-(2-methylpropyl)phenyl]propanoic acid

Cat. No.: B13386496
M. Wt: 380.5 g/mol
InChI Key: GCCOJNYCFNSJII-UHFFFAOYSA-N
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Description

2-Amino-5-(diaminomethylideneamino)pentanoic acid: and 2-[4-(2-methylpropyl)phenyl]propanoic acid are two distinct compounds with significant roles in various scientific fields

Preparation Methods

2-Amino-5-(diaminomethylideneamino)pentanoic acid (Arginine):

    Synthetic Route: Arginine can be synthesized through the Strecker synthesis, which involves the reaction of an aldehyde with ammonia and hydrogen cyanide, followed by hydrolysis.

    Reaction Conditions: The reaction typically requires acidic or basic conditions for hydrolysis and is conducted at room temperature.

2-[4-(2-methylpropyl)phenyl]propanoic acid (Ibuprofen):

    Synthetic Route: Ibuprofen is synthesized through the Friedel-Crafts acylation of isobutylbenzene with acetic anhydride, followed by hydrolysis and decarboxylation.

    Reaction Conditions: The reaction requires a Lewis acid catalyst such as aluminum chloride and is conducted at elevated temperatures.

Arginine:

    Fermentation: Industrial production of arginine often involves microbial fermentation using genetically engineered bacteria such as Escherichia coli.

    Purification: The fermentation broth is subjected to various purification steps, including filtration, ion exchange chromatography, and crystallization.

Ibuprofen:

    Chemical Synthesis: Ibuprofen is produced on an industrial scale through a multi-step chemical synthesis process, starting from isobutylbenzene.

    Purification: The crude product is purified through recrystallization and distillation to obtain high-purity ibuprofen.

Chemical Reactions Analysis

2-Amino-5-(diaminomethylideneamino)pentanoic acid (Arginine):

    Oxidation: Arginine can undergo oxidation to form ornithine and urea.

    Reduction: It can be reduced to form agmatine.

    Substitution: Arginine can participate in substitution reactions to form various derivatives.

    Common Reagents: Hydrogen peroxide for oxidation, sodium borohydride for reduction, and various alkylating agents for substitution.

    Major Products: Ornithine, urea, agmatine, and alkylated arginine derivatives.

2-[4-(2-methylpropyl)phenyl]propanoic acid (Ibuprofen):

    Oxidation: Ibuprofen can be oxidized to form hydroxy and keto derivatives.

    Reduction: It can be reduced to form alcohol derivatives.

    Substitution: Ibuprofen can undergo substitution reactions to form ester and amide derivatives.

    Common Reagents: Potassium permanganate for oxidation, lithium aluminum hydride for reduction, and various acylating agents for substitution.

    Major Products: Hydroxyibuprofen, ketoibuprofen, ibuprofen esters, and ibuprofen amides.

Scientific Research Applications

2-Amino-5-(diaminomethylideneamino)pentanoic acid (Arginine):

    Chemistry: Used as a precursor in the synthesis of various compounds.

    Biology: Plays a crucial role in the urea cycle and nitric oxide synthesis.

    Medicine: Used as a dietary supplement to improve cardiovascular health and enhance athletic performance.

    Industry: Used in the production of cosmetics and food additives.

2-[4-(2-methylpropyl)phenyl]propanoic acid (Ibuprofen):

    Chemistry: Used as a model compound in the study of NSAIDs.

    Biology: Studied for its effects on inflammation and pain pathways.

    Medicine: Widely used as an over-the-counter pain reliever and anti-inflammatory agent.

    Industry: Used in the formulation of various pharmaceutical products.

Mechanism of Action

2-Amino-5-(diaminomethylideneamino)pentanoic acid (Arginine):

    Mechanism: Arginine is metabolized to nitric oxide, which acts as a vasodilator and helps regulate blood flow.

    Molecular Targets: Nitric oxide synthase enzymes.

    Pathways: Involved in the urea cycle and nitric oxide synthesis pathways.

2-[4-(2-methylpropyl)phenyl]propanoic acid (Ibuprofen):

    Mechanism: Ibuprofen inhibits cyclooxygenase (COX) enzymes, reducing the production of prostaglandins that cause inflammation and pain.

    Molecular Targets: COX-1 and COX-2 enzymes.

    Pathways: Involved in the arachidonic acid pathway.

Comparison with Similar Compounds

2-Amino-5-(diaminomethylideneamino)pentanoic acid (Arginine):

    Similar Compounds: Ornithine, citrulline, lysine.

    Uniqueness: Arginine is unique in its ability to produce nitric oxide, which has various physiological effects.

2-[4-(2-methylpropyl)phenyl]propanoic acid (Ibuprofen):

    Similar Compounds: Aspirin, naproxen, diclofenac.

    Uniqueness: Ibuprofen is known for its balanced efficacy and safety profile, making it one of the most widely used NSAIDs.

Properties

IUPAC Name

2-amino-5-(diaminomethylideneamino)pentanoic acid;2-[4-(2-methylpropyl)phenyl]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O2.C6H14N4O2/c1-9(2)8-11-4-6-12(7-5-11)10(3)13(14)15;7-4(5(11)12)2-1-3-10-6(8)9/h4-7,9-10H,8H2,1-3H3,(H,14,15);4H,1-3,7H2,(H,11,12)(H4,8,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCCOJNYCFNSJII-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C(C)C(=O)O.C(CC(C(=O)O)N)CN=C(N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H32N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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